1-((2R,4aR,7R,8S,8aS)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)pyrimidine-2,4(1H,3H)-dione 1-((2R,4aR,7R,8S,8aS)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)pyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 401906-98-7
VCID: VC0559697
InChI: InChI=1S/C17H18N2O6/c20-13-6-7-19(17(22)18-13)11-8-23-12-9-24-16(25-15(12)14(11)21)10-4-2-1-3-5-10/h1-7,11-12,14-16,21H,8-9H2,(H,18,20,22)/t11-,12-,14+,15-,16-/m1/s1
SMILES: C1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)N4C=CC(=O)NC4=O
Molecular Formula: C17H18N2O6
Molecular Weight: 346.3 g/mol

1-((2R,4aR,7R,8S,8aS)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)pyrimidine-2,4(1H,3H)-dione

CAS No.: 401906-98-7

Cat. No.: VC0559697

Molecular Formula: C17H18N2O6

Molecular Weight: 346.3 g/mol

Purity: 95%min

* For research use only. Not for human or veterinary use.

1-((2R,4aR,7R,8S,8aS)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)pyrimidine-2,4(1H,3H)-dione - 401906-98-7

Specification

CAS No. 401906-98-7
Molecular Formula C17H18N2O6
Molecular Weight 346.3 g/mol
IUPAC Name 1-[(2R,4aR,7R,8S,8aS)-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]pyrimidine-2,4-dione
Standard InChI InChI=1S/C17H18N2O6/c20-13-6-7-19(17(22)18-13)11-8-23-12-9-24-16(25-15(12)14(11)21)10-4-2-1-3-5-10/h1-7,11-12,14-16,21H,8-9H2,(H,18,20,22)/t11-,12-,14+,15-,16-/m1/s1
SMILES C1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)N4C=CC(=O)NC4=O
Canonical SMILES C1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)N4C=CC(=O)NC4=O

Introduction

The compound 1-((2R,4aR,7R,8S,8aS)-8-hydroxy-2-phenylhexahydropyrano[3,2-d] dioxin-7-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic molecule notable for its unique structural features and potential biological activities. It consists of:

  • A pyrimidine moiety.

  • A hexahydropyrano[3,2-d] dioxin framework.

  • Substituents including a hydroxy group and a phenyl ring.

This compound has garnered attention in medicinal chemistry due to its stereochemistry and potential for antiviral and pharmacological applications.

Structural Features

The molecular structure is defined by:

  • Chirality: Multiple chiral centers contribute to its stereochemical specificity.

  • Functional Groups:

    • Hydroxyl group (-OH) at position 8.

    • Phenyl group attached to the hexahydropyrano framework.

    • Pyrimidine ring with keto functionalities at positions 2 and 4.

Molecular Formula: C14H14N2O6
Molecular Weight: Approximately 306.27 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. General steps include:

  • Formation of the pyrimidine core through condensation reactions involving barbituric acid derivatives.

  • Construction of the hexahydropyrano dioxin framework using carbohydrate or diol precursors.

  • Final coupling reactions to integrate the phenyl group and hydroxyl functionality.

Precise reaction conditions (e.g., catalysts and solvents) vary depending on desired yields and purity.

Biological Activities

This compound has been studied for its potential biological applications:

  • Antiviral Activity:

    • Exhibits promise as a nucleoside analogue capable of inhibiting viral replication mechanisms.

    • Potential applications in combating RNA and DNA viruses.

  • Pharmacological Potential:

    • Interaction with biological macromolecules such as proteins and nucleic acids suggests therapeutic uses.

    • Potential as a lead compound in drug discovery for diseases requiring targeted molecular interactions.

Analytical Characterization

To confirm its structure and purity, various analytical techniques are employed:

  • NMR Spectroscopy:

    • 1H^1H and 13C^{13}C NMR provide detailed insights into the chemical environment of protons and carbons.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy:

    • Identifies functional groups such as hydroxyl (-OH) and carbonyl (C=O).

  • Elemental Analysis:

    • Verifies the compound's empirical formula .

Comparison with Analogous Compounds

CompoundKey FeaturesApplications
4-Amino derivative of the title compoundContains an amino group (-NH₂) replacing one keto groupInvestigated for enhanced antiviral properties.
N4-phenylsubstituted pyrrolo[2,3-d]pyrimidine derivativesSubstituted pyrimidines with antiangiogenic activitiesPotential as VEGFR inhibitors in cancer therapy .
Hexahydro dioxin analogs with different substituentsVariations in stereochemistry or functional groupsExplored for broader pharmacological activities including anti-inflammatory use .

Research Implications

The compound's structural complexity and bioactivity make it a promising candidate for:

  • Drug development targeting viral infections.

  • Further exploration as a scaffold for synthesizing analogs with improved therapeutic efficacy.

Future studies should focus on:

  • Optimizing synthetic routes for scalability.

  • Conducting in vivo biological evaluations to confirm efficacy and safety profiles.

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